molecular formula C5H7ClF3N3 B6187606 1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride CAS No. 2639412-65-8

1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride

Cat. No. B6187606
CAS RN: 2639412-65-8
M. Wt: 201.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Trifluoromethyl)-1H-imidazol-2-yl)methanamine hydrochloride, commonly known as TFMIH, is a synthetic organic compound that has been used in numerous scientific research applications. It has been used in a variety of fields, such as organic chemistry, biochemistry, pharmacology, and biotechnology. TFMIH is a versatile compound that can be used in a variety of ways, including as a reagent, as a catalyst, and as a starting material for the synthesis of other compounds.

Scientific Research Applications

TFMIH has a wide range of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as peptides, peptidomimetics, and heterocyclic compounds. It has also been used as a catalyst in the synthesis of organic molecules, and it has been used as a starting material for the synthesis of other compounds. In addition, TFMIH has been used in the study of enzyme inhibition, and it has been used in the study of drug metabolism.

Mechanism of Action

TFMIH is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which plays an important role in the transmission of signals between nerve cells. When TFMIH binds to AChE, it prevents the enzyme from breaking down acetylcholine, leading to an increase in the amount of acetylcholine in the body. This increased amount of acetylcholine can lead to a variety of physiological effects, such as increased alertness and improved cognitive function.
Biochemical and Physiological Effects
TFMIH has been found to have a variety of biochemical and physiological effects. It has been found to increase alertness and improve cognitive function, as well as increase muscle strength and endurance. It has also been found to have an antidepressant effect, and it has been found to reduce anxiety and improve mood. In addition, TFMIH has been found to have anti-inflammatory and anti-cancer effects, and it has been found to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TFMIH in laboratory experiments is its versatility. TFMIH can be used in a variety of ways, and it can be used as a reagent, as a catalyst, and as a starting material for the synthesis of other compounds. In addition, TFMIH is a relatively stable compound, and it is relatively easy to handle and store.
However, there are some limitations to using TFMIH in laboratory experiments. TFMIH is a relatively expensive compound, and it can be difficult to obtain in large quantities. In addition, TFMIH is a relatively toxic compound, and it can be hazardous to handle and store. Therefore, it is important to take the necessary safety precautions when handling and storing TFMIH.

Future Directions

The potential future directions for the use of TFMIH are numerous. TFMIH could be used in the development of novel drugs and therapeutics, as well as in the development of new reagents and catalysts. In addition, TFMIH could be used in the development of new materials, such as polymers and nanomaterials. Finally, TFMIH could be used in the study of enzyme inhibition, drug metabolism, and other biochemical processes.

Synthesis Methods

TFMIH can be synthesized in a two-step process. The first step involves the reaction of 1-trifluoromethyl-1H-imidazole with an alkylating agent, such as ethyl bromide, to form the imidazolium salt. This imidazolium salt can then be reacted with hydrochloric acid to form the desired product, TFMIH hydrochloride. This synthesis method has been used in numerous studies, and it has been found to be a reliable and efficient method for the synthesis of TFMIH.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride involves the reaction of 1H-imidazole-2-carboxaldehyde with trifluoromethylamine followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "1H-imidazole-2-carboxaldehyde", "trifluoromethylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 1H-imidazole-2-carboxaldehyde is reacted with trifluoromethylamine in the presence of a suitable solvent and a catalyst to form 1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanal.", "Step 2: The resulting intermediate is then reduced with sodium borohydride in the presence of a suitable solvent to form 1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol.", "Step 3: Finally, the methanol intermediate is reacted with hydrochloric acid to form 1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride." ] }

CAS RN

2639412-65-8

Molecular Formula

C5H7ClF3N3

Molecular Weight

201.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.